molecular formula C16H14Br2N2S B2451160 (Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide CAS No. 1179443-37-8

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide

Cat. No.: B2451160
CAS No.: 1179443-37-8
M. Wt: 426.17
InChI Key: IFSGNSFIIYOAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a bromophenyl derivative with thioamide under specific conditions.

    Ylidene Formation: The thiazole derivative is then reacted with aniline derivatives to form the ylidene structure.

    Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromophenyl)-1,3-thiazol-2-amine hydrobromide: Shares a similar thiazole ring structure but differs in the substituents attached to the ring.

    2-(4-(3-bromophenyl)-1,3-thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile: Contains a thiazole ring with different substituents, used in different research applications.

Uniqueness

(Z)-N-(4-(3-bromophenyl)thiazol-2(3H)-ylidene)-4-methylaniline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S.BrH/c1-11-5-7-14(8-6-11)18-16-19-15(10-20-16)12-3-2-4-13(17)9-12;/h2-10H,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSGNSFIIYOAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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